molecular formula C18H21N3O2 B5621213 1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol

1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol

Cat. No. B5621213
M. Wt: 311.4 g/mol
InChI Key: VVZSUZYMYZGXJY-UHFFFAOYSA-N
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Description

The compound is likely of interest due to its structural components, which are common in various pharmacologically active molecules. The triazole ring, for instance, is a critical feature in many drugs due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives, including those substituted with benzofuran and cyclopropyl groups, often involves click chemistry or cycloaddition reactions. For example, a methodology described for preparing triazole derivatives involves the [1,2,4]-triazole synthesis with various substituents, evaluated for CYP26A1 inhibitory activity, showing that the structural modifications can significantly impact biological activity (Pautus et al., 2006).

Molecular Structure Analysis

Molecular and crystal structures of triazole derivatives reveal significant insights into their conformation and electronic distribution. For example, the molecular structure of triazole compounds can show considerable delocalization of π-electron density, affecting their reactivity and interactions with biological molecules (Boechat et al., 2010).

Chemical Reactions and Properties

Cyclopropyl and benzofuran derivatives participate in various chemical reactions, influencing the synthesis and modification of complex organic molecules. For instance, cyclopropane rings have been utilized in syntheses that involve ring expansion or rearrangement reactions, highlighting the versatility of these moieties in organic synthesis (Brown et al., 1982).

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its effect would depend on how it interacts with biological molecules in the body .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1,2,4-triazol-1-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-15(22)10-21-18(19-17(20-21)12-4-5-12)13-6-7-16-14(9-13)8-11(2)23-16/h6-9,12,15,22H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZSUZYMYZGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C(=NC(=N1)C2CC2)C3=CC4=C(C=C3)OC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol

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